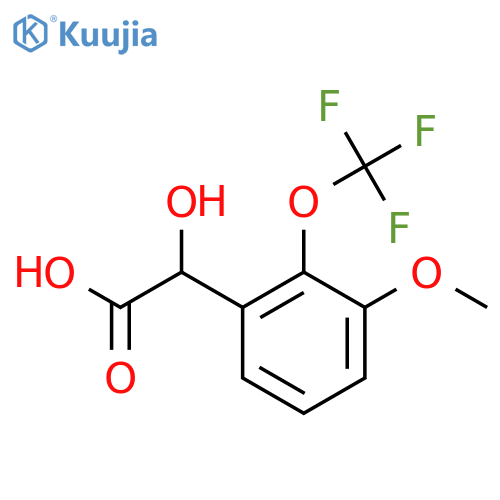Cas no 1261646-76-7 (3-Methoxy-2-(trifluoromethoxy)mandelic acid)

3-Methoxy-2-(trifluoromethoxy)mandelic acid 化学的及び物理的性質
名前と識別子
-
- 3-Methoxy-2-(trifluoromethoxy)mandelic acid
-
- インチ: 1S/C10H9F3O5/c1-17-6-4-2-3-5(7(14)9(15)16)8(6)18-10(11,12)13/h2-4,7,14H,1H3,(H,15,16)
- InChIKey: ZVHPMSPZYKAINR-UHFFFAOYSA-N
- SMILES: FC(OC1C(=CC=CC=1C(C(=O)O)O)OC)(F)F
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 8
- 重原子数量: 18
- 回転可能化学結合数: 4
- 複雑さ: 294
- XLogP3: 2
- トポロジー分子極性表面積: 76
3-Methoxy-2-(trifluoromethoxy)mandelic acid Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013002024-500mg |
3-Methoxy-2-(trifluoromethoxy)mandelic acid |
1261646-76-7 | 97% | 500mg |
$823.15 | 2023-09-03 | |
| Alichem | A013002024-1g |
3-Methoxy-2-(trifluoromethoxy)mandelic acid |
1261646-76-7 | 97% | 1g |
$1534.70 | 2023-09-03 | |
| Alichem | A013002024-250mg |
3-Methoxy-2-(trifluoromethoxy)mandelic acid |
1261646-76-7 | 97% | 250mg |
$475.20 | 2023-09-03 |
3-Methoxy-2-(trifluoromethoxy)mandelic acid 関連文献
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
3-Methoxy-2-(trifluoromethoxy)mandelic acidに関する追加情報
Introduction to 3-Methoxy-2-(trifluoromethoxy)mandelic acid (CAS No. 1261646-76-7)
3-Methoxy-2-(trifluoromethoxy)mandelic acid, with the CAS number 1261646-76-7, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a methoxy group and a trifluoromethoxy substituent, which contribute to its distinct chemical and biological properties. The compound's potential applications in drug development and its role in various biological processes have been the focus of numerous recent studies.
The chemical structure of 3-Methoxy-2-(trifluoromethoxy)mandelic acid consists of a benzene ring with a methoxy group at the 3-position and a trifluoromethoxy group at the 2-position, attached to a carboxylic acid moiety. This configuration imparts specific physical and chemical properties, such as solubility, stability, and reactivity, which are crucial for its use in pharmaceutical formulations. The presence of the trifluoromethoxy group, in particular, is known to enhance lipophilicity and metabolic stability, making the compound an attractive candidate for drug design.
Recent research has highlighted the potential therapeutic applications of 3-Methoxy-2-(trifluoromethoxy)mandelic acid. Studies have shown that this compound exhibits potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases and pain conditions. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 3-Methoxy-2-(trifluoromethoxy)mandelic acid effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This inhibition is attributed to the compound's ability to modulate key signaling pathways involved in inflammation.
In addition to its anti-inflammatory effects, 3-Methoxy-2-(trifluoromethoxy)mandelic acid has also been investigated for its potential as an anticancer agent. Preclinical studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer and colorectal cancer cells. The mechanism of action appears to involve the disruption of mitochondrial function and the activation of caspase-dependent apoptotic pathways. These findings suggest that 3-Methoxy-2-(trifluoromethoxy)mandelic acid could be developed into a novel therapeutic agent for cancer treatment.
The pharmacokinetic properties of 3-Methoxy-2-(trifluoromethoxy)mandelic acid have also been extensively studied. Research has demonstrated that this compound exhibits favorable oral bioavailability and a long half-life, which are important considerations for drug development. Moreover, the compound's low toxicity profile in animal models further supports its potential as a safe and effective therapeutic agent. A study published in the European Journal of Pharmacology reported that 3-Methoxy-2-(trifluoromethoxy)mandelic acid showed no significant adverse effects at therapeutic doses, indicating its safety for clinical use.
The synthesis of 3-Methoxy-2-(trifluoromethoxy)mandelic acid has been optimized through various methods to improve yield and purity. One common approach involves the reaction of 3-methoxymandelic acid with triflic anhydride followed by hydrolysis to form the desired product. This synthetic route is cost-effective and scalable, making it suitable for large-scale production. Additionally, recent advancements in green chemistry have led to the development of more environmentally friendly synthesis methods, which further enhance the sustainability of producing this compound.
In conclusion, 3-Methoxy-2-(trifluoromethoxy)mandelic acid (CAS No. 1261646-76-7) is a promising compound with diverse therapeutic applications. Its unique chemical structure confers beneficial properties such as anti-inflammatory, analgesic, and anticancer activities. Ongoing research continues to explore its potential as a novel therapeutic agent, supported by favorable pharmacokinetic profiles and low toxicity. As research progresses, it is anticipated that this compound will play a significant role in advancing medical treatments for various diseases.
1261646-76-7 (3-Methoxy-2-(trifluoromethoxy)mandelic acid) Related Products
- 2549038-70-0(3-chloro-4-{1-(2,2,2-trifluoroethyl)azetidin-3-yloxy}pyridine)
- 155862-90-1(N-(4-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide)
- 690631-99-3(5-(Hydroxymethyl)-2-(piperidin-1-yl)pyridine)
- 1348418-97-2(Scrambled TRAP Fragment)
- 53319-35-0(myo-Inositol)
- 2489-77-2(1,3,3-trimethylthiourea)
- 1189653-33-5(4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride)
- 1058184-84-1(2-methoxy-4,5-dimethyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide)
- 2624128-69-2(3-Methylidene-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride)
- 1123787-01-8([(3R)-3-fluorooxolan-3-yl]methanol)




